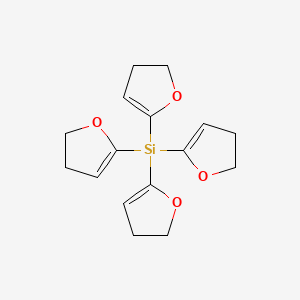

Tetra(4,5-dihydrofuran-2-yl)silane

Description

Properties

CAS No. |

82877-27-8 |

|---|---|

Molecular Formula |

C16H20O4Si |

Molecular Weight |

304.41 g/mol |

IUPAC Name |

tetrakis(2,3-dihydrofuran-5-yl)silane |

InChI |

InChI=1S/C16H20O4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h5-8H,1-4,9-12H2 |

InChI Key |

MVKBHCDVOVHVFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)[Si](C2=CCCO2)(C3=CCCO3)C4=CCCO4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Organosilicon and Organogermane Derivatives

A direct comparison can be drawn with tetrakis(4,5-dihydrofuran-2-yl)germane , the germanium analog. Both compounds share identical substituents but differ in their central atom (Si vs. Ge).

| Property | Tetra(4,5-dihydrofuran-2-yl)silane | Tetrakis(4,5-dihydrofuran-2-yl)germane |

|---|---|---|

| Central Atom | Silicon (Si) | Germanium (Ge) |

| Bond Length (X–C) | 1.87 Å (Si–C) | 1.97 Å (Ge–C) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Dominant Interactions | C–H···O (40% of Hirshfeld surface) | C–H···O (38% of Hirshfeld surface) |

Key Findings :

- The germanium analog exhibits longer bond lengths (Ge–C vs. Si–C), consistent with germanium’s larger atomic radius.

- Both compounds crystallize in the same space group, suggesting similar packing motifs.

Functionalized Organosilicon Compounds

Tetrakis[3-{6-[4-(4-cyanophenylazo)phenoxy]hexanoyloxy}propyl]silane (compound 2 from ) provides a contrast in substituent complexity. Unlike this compound, this compound features:

- Azo groups : Introduce chromophoric properties and photoresponsive behavior.

- Long alkyl chains : Enhance solubility in organic solvents (e.g., THF, EMK) and flexibility.

- Cyanophenyl moieties: Enable π–π stacking interactions, absent in the dihydrofuran-based silane .

Comparative Analysis :

| Property | This compound | Compound 2 |

|---|---|---|

| Substituents | Dihydrofuran rings | Azo-functionalized alkyl chains |

| Electron Density | Electron-rich (oxygen lone pairs) | Electron-deficient (azo and cyano groups) |

| Applications | Crystallography, ligand design | Dyes, photoresponsive materials |

Research Implications :

Heterocyclic Organometallics

Compared to tetrahydrofuran (THF) derivatives, this compound exhibits distinct properties:

- Ring saturation : The dihydrofuran rings are partially saturated, reducing ring strain compared to fully unsaturated furans.

- Toxicity: THF is a known irritant and central nervous system depressant , but the toxicity profile of the dihydrofuran-substituted silane remains unstudied.

Research Findings and Implications

- Crystallography : Hirshfeld surface analysis of this compound reveals that C–H···O interactions dominate (40% of surface contacts), with minimal π–π contributions (<5%). This contrasts sharply with azo-substituted analogs like compound 2 , where π–π interactions are significant .

- Thermal Stability : The germanium analog’s longer bond lengths may reduce thermal stability compared to the silicon derivative, though experimental data are pending .

- Synthetic Flexibility : The dihydrofuran rings’ puckering (quantified via Cremer-Pople parameters ) allows for tunable steric effects in ligand design.

Q & A

Basic Research Questions

Q. What crystallographic methods are employed to determine the structure of Tetra(4,5-dihydrofuran-2-yl)silane?

- Methodological Answer : Single-crystal X-ray diffraction is the primary technique, utilizing SHELX software (e.g., SHELXD for structure solution and SHELXL for refinement). Bond lengths, angles, and torsion angles are derived from refined atomic coordinates. Hirshfeld surface analysis complements this by quantifying intermolecular interactions such as C-H···O contacts .

Q. How does the molecular geometry of this compound compare to its germanium analog?

- Methodological Answer : X-ray crystallography reveals differences in bond lengths (e.g., Si-C vs. Ge-C) and tetrahedral angles. For example, Si-C bonds are typically shorter than Ge-C bonds, influencing ring puckering and crystal packing. Hirshfeld surface analysis further highlights variations in intermolecular interaction frequencies .

Q. What software tools are recommended for refining the crystal structure of organosilicon compounds like this compound?

- Methodological Answer : SHELXL is the gold standard for least-squares refinement, integrating features like TWIN for twinned data and HKLF5 for handling complex datasets. Validation metrics (R-factors, residual electron density maps) ensure reliability. OLEX2 or Mercury assist in visualization .

Advanced Research Questions

Q. How can Hirshfeld surface analysis and graph set theory elucidate intermolecular interactions in this compound?

- Methodological Answer : Hirshfeld surfaces mapped with normalized contact distances (dnorm) identify dominant interactions (e.g., C-H···O, van der Waals contacts). Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns into motifs like D (donor) or R (ring), critical for understanding supramolecular architecture .

Q. How can Cremer-Pople puckering parameters analyze the conformational flexibility of dihydrofuran rings in this compound?

- Methodological Answer : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using the Cremer-Pople method. For five-membered rings, q quantifies non-planarity, while φ defines pseudorotation pathways. This reveals steric effects or electronic factors influencing reactivity .

Q. What strategies resolve data contradictions in crystallographic studies of this compound?

- Methodological Answer : Cross-validate with NMR or IR spectroscopy to confirm molecular geometry. For crystallographic ambiguities (e.g., disorder), use SHELXL’s PART and SUMP instructions. Hirshfeld surface analysis reconciles packing inconsistencies by correlating experimental and theoretical interaction profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.